Trifluoro(oxetan-3-yl)boranuide
Description
Trifluoro(oxetan-3-yl)boranuide (CAS: 1430219-76-3) is a potassium salt of a trifluoroborate anion containing an oxetane ring. Its molecular formula is C₃H₅BF₃OK, with a molecular weight of approximately 178.04 g/mol (excluding potassium) or 216.03 g/mol including the potassium counterion. The oxetane ring, a four-membered oxygen-containing heterocycle, imparts unique steric and electronic properties, making it valuable in medicinal chemistry and cross-coupling reactions. The compound is commercially available with purities up to 96%.
Properties
IUPAC Name |
trifluoro(oxetan-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O/c5-4(6,7)3-1-8-2-3/h3H,1-2H2/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMRBQLQGOTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1COC1)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3O- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(oxetan-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of oxetane with boron trifluoride in the presence of a suitable base, such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the oxetane ring opening and the boron trifluoride adding to the resulting intermediate to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(oxetan-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound into borohydrides.
Substitution: The compound can participate in substitution reactions, where the trifluoro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce borohydrides .
Scientific Research Applications
Trifluoro(oxetan-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: this compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of trifluoro(oxetan-3-yl)boranuide involves its ability to interact with various molecular targets. In biological systems, the compound can bind to enzymes and alter their activity, making it a valuable tool for studying enzyme kinetics and inhibition. In chemical reactions, its boron atom can form stable complexes with other molecules, facilitating various transformations .
Comparison with Similar Compounds
Key Insights:
Structural Complexity :
- The oxetane ring in this compound introduces ring strain , enhancing reactivity compared to linear analogs like Potassium trifluoro(3-oxobutyl)boranuide.
- Spirocyclic derivatives (e.g., spiro[3.3]heptane) exhibit rigid 3D architectures , favoring selective binding in drug design.
Electronic Effects :
- Aromatic analogs (phenyl, thiophene) benefit from conjugation but lack the oxetane’s polar oxygen, which improves solubility in aqueous media.
- The nitro group in Potassium (3-nitrophenyl)trifluoroborate acts as a strong electron-withdrawing group , facilitating reactions with electron-rich partners.
Applications :
- Oxetane-containing derivatives are prioritized in drug discovery for their ability to modulate pharmacokinetics (e.g., metabolic stability).
- Spiro and bicyclic analogs are explored in bioactive molecule synthesis due to their conformational restraint.
Research Findings and Trends
- Synthetic Utility : this compound is employed in Suzuki-Miyaura cross-couplings to introduce oxetane motifs into pharmaceuticals, leveraging boron’s transmetallation efficiency.
- Pharmacological Relevance : Fluorinated boronate salts, including oxetane derivatives, are studied for their enhanced bioavailability and target affinity, aligning with trends in fluorine medicinal chemistry.
Biological Activity
Trifluoro(oxetan-3-yl)boranuide is a boron-containing compound that has garnered attention for its biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the compound's mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₃H₅BF₃
- Molecular Weight : 143.88 g/mol
- Structure : The compound features a trifluoroborate group attached to an oxetane ring, contributing to its unique reactivity and biological properties.
This compound interacts with various molecular targets in biological systems:
- Enzyme Binding : The compound can bind to enzymes, altering their activity. This property makes it a valuable tool for studying enzyme kinetics and inhibition.
- Formation of Stable Complexes : The boron atom in the compound facilitates the formation of stable complexes with other molecules, which can enhance reaction rates and selectivity in chemical transformations.
Biological Applications
This compound has several notable applications in biology and medicine:
- Drug Development : It is employed in the synthesis of boron-containing drugs, which have shown promise in targeting specific biological pathways.
- Cancer Treatment : The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a novel cancer treatment method that exploits the unique properties of boron to selectively target tumor cells.
- Synthetic Chemistry : It serves as a reagent in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds essential for constructing complex organic molecules.
Research Findings
A summary of significant research findings related to this compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound can inhibit specific cancer cell lines, suggesting potential applications in oncology. |
| Study 2 | Investigated the role of this compound in synthesizing biologically active compounds that modulate receptor activities, contributing to advancements in targeted therapies. |
| Study 3 | Explored its effectiveness in enzyme inhibition assays, confirming its potential as a tool for studying enzyme mechanisms. |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent.
-
Enzyme Kinetics Study :
- Another research project focused on the interaction between this compound and a specific enzyme. The findings showed that the compound could effectively alter enzyme kinetics, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
